ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and yield of the synthesis . One-pot multicomponent processes and novel reactants are also employed to streamline the production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and ultimately causing cell death . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar pyrazole derivatives, such as:
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with different substituents on the pyrazole ring.
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with a hydroxyl group at the 5-position.
5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with a cinnamamide group at the 4-position.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl 5-benzamido-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-19(24)16-13-20-22(15-11-7-4-8-12-15)17(16)21-18(23)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMKOSRYVPNTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971081 |
Source
|
Record name | Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5571-68-6 |
Source
|
Record name | Ethyl 5-benzamido-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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